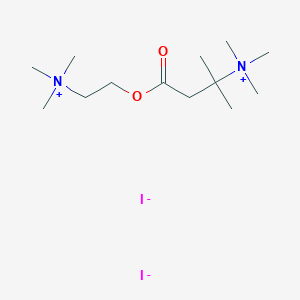
(2-Carboxy-1,1-dimethylethyl)trimethylammonium iodide ester with choline iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Carboxy-1,1-dimethylethyl)trimethylammonium iodide ester with choline iodide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This ester is a quaternary ammonium salt that is commonly used as a choline supplement and is known to have several biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
(2-Carboxy-1,1-dimethylethyl)trimethylammonium iodide ester with choline iodide has several scientific research applications. It is commonly used as a choline supplement in animal studies to investigate its effects on cognitive function, memory, and learning. Additionally, this ester has been studied for its potential therapeutic effects on neurological disorders such as Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
The mechanism of action of (2-Carboxy-1,1-dimethylethyl)trimethylammonium iodide ester with choline iodide is not fully understood. However, it is believed to work by increasing the levels of acetylcholine in the brain. Acetylcholine is a neurotransmitter that plays a crucial role in cognitive function, memory, and learning.
Biochemische Und Physiologische Effekte
(2-Carboxy-1,1-dimethylethyl)trimethylammonium iodide ester with choline iodide has several biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function, memory, and learning. Additionally, this ester has been studied for its potential therapeutic effects on neurological disorders such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (2-Carboxy-1,1-dimethylethyl)trimethylammonium iodide ester with choline iodide in lab experiments is its ability to increase the levels of acetylcholine in the brain. This can be useful in studies investigating the effects of acetylcholine on cognitive function, memory, and learning. However, one limitation of using this ester is its potential toxicity at high doses. Therefore, it is important to use caution when administering this compound in animal studies.
Zukünftige Richtungen
There are several future directions for research involving (2-Carboxy-1,1-dimethylethyl)trimethylammonium iodide ester with choline iodide. One direction is to investigate its potential therapeutic effects on neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to understand the mechanism of action of this ester and its effects on cognitive function, memory, and learning. Finally, more research is needed to determine the optimal dosages and administration methods for this compound in animal studies.
Synthesemethoden
The synthesis of (2-Carboxy-1,1-dimethylethyl)trimethylammonium iodide ester with choline iodide involves the reaction of choline iodide with (2-carboxy-1,1-dimethylethyl)trimethylammonium chloride. This reaction results in the formation of the ester, which can be purified using various methods such as recrystallization or chromatography.
Eigenschaften
CAS-Nummer |
108903-57-7 |
|---|---|
Produktname |
(2-Carboxy-1,1-dimethylethyl)trimethylammonium iodide ester with choline iodide |
Molekularformel |
C13H30I2N2O2 |
Molekulargewicht |
500.2 g/mol |
IUPAC-Name |
trimethyl-[2-methyl-4-oxo-4-[2-(trimethylazaniumyl)ethoxy]butan-2-yl]azanium;diiodide |
InChI |
InChI=1S/C13H30N2O2.2HI/c1-13(2,15(6,7)8)11-12(16)17-10-9-14(3,4)5;;/h9-11H2,1-8H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
YSURAYINXNAKRC-UHFFFAOYSA-L |
SMILES |
CC(C)(CC(=O)OCC[N+](C)(C)C)[N+](C)(C)C.[I-].[I-] |
Kanonische SMILES |
CC(C)(CC(=O)OCC[N+](C)(C)C)[N+](C)(C)C.[I-].[I-] |
Synonyme |
(2-Carboxy-1,1-dimethylethyl)trimethylammonium iodide ester with choli ne iodide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



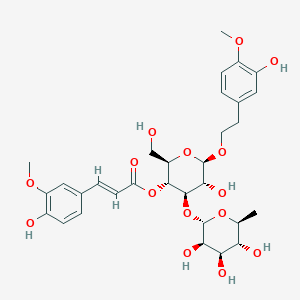
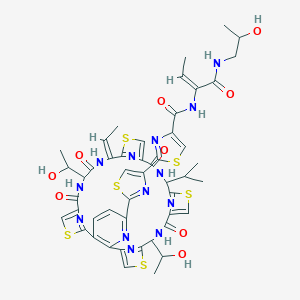
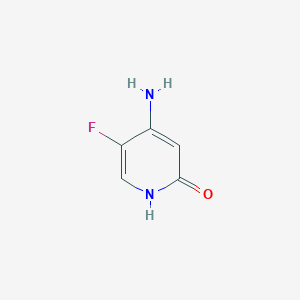
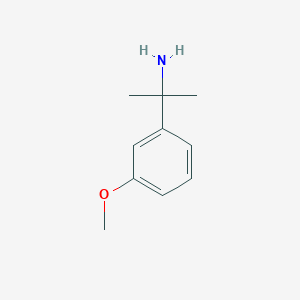
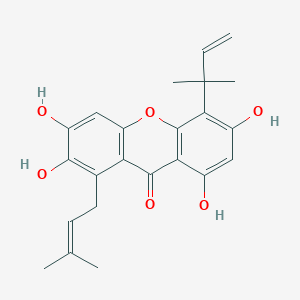
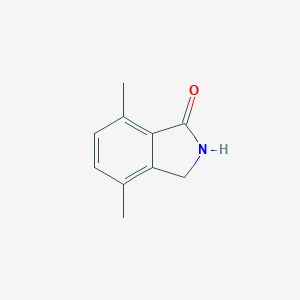
![3,6-Dioxa-8-azabicyclo[3.2.1]octan-4-one,1,5-dimethyl-(9CI)](/img/structure/B21627.png)
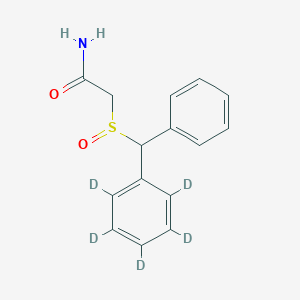
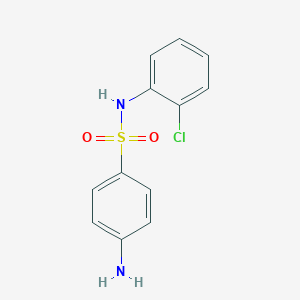
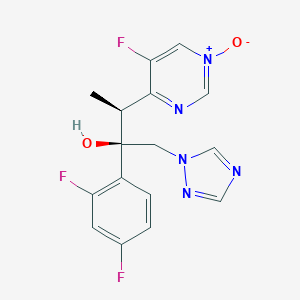
![2,3,5,6-Tetramethyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione](/img/structure/B21644.png)
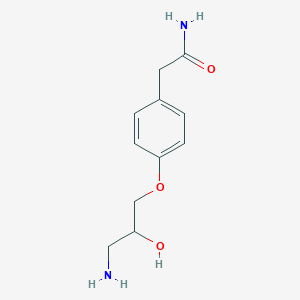
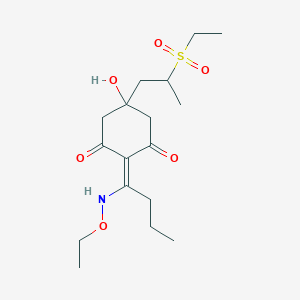
![3-(2-Chloroethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B21650.png)